molecular formula C8H5F5O B3048336 Pentafluoroethoxybenzene CAS No. 1644-22-0

Pentafluoroethoxybenzene

Cat. No.: B3048336
CAS No.: 1644-22-0
M. Wt: 212.12 g/mol
InChI Key: IPNFWPNJJRACNA-UHFFFAOYSA-N
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Description

Pentafluoroethoxybenzene is a specialized fluorinated aromatic compound that serves as a valuable building block in advanced materials science and organic synthesis research. Incorporating a pentafluoroethoxy group onto a benzene ring significantly alters the electronic properties of the arene, making it a strong electron-withdrawing component. This characteristic is highly sought after in the development of novel organic materials for optoelectronic applications. Researchers utilize such polyfluoroaromatic compounds in the design of n-type semiconductors for organic light-emitting diodes (OLEDs) and other electronic devices due to their electron-deficient nature . Furthermore, the presence of multiple fluorine atoms makes this compound a candidate for creating materials with specific molecular recognition capabilities. Similar perfluorinated complexes are studied for their ability to selectively adsorb other aromatic molecules, like benzene, through interactions such as π-hole···π and metal···π bonding, which is relevant for developing separation technologies . As a reagent, this compound can be used in reactions to synthesize more complex polycyclic structures, such as polyfluorofluorenes, which are of interest for catalytic applications and as potential pharmacophores in medicinal chemistry research . This product is intended for research and development purposes in a laboratory setting only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,2-pentafluoroethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F5O/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNFWPNJJRACNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167758
Record name Pentafluoroethoxybenzene
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Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644-22-0
Record name (1,1,2,2,2-Pentafluoroethoxy)benzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pentafluoroethoxybenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentafluoroethoxybenzene
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Synthetic Methodologies for Pentafluoroethoxybenzene and Its Derivatives

Established Approaches to C-F Bond Formation in Aromatic Systems

The creation of C-F bonds on an aromatic nucleus is a challenging yet crucial transformation in organic synthesis. Over the years, several reliable methods have been developed, each with its own set of advantages and limitations.

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing nucleophiles, including fluoride (B91410) ions, onto electron-deficient aromatic rings. msu.edulibretexts.org The reaction is particularly effective for polyfluoroarenes, such as hexafluorobenzene (B1203771), which are highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms. nih.gov

The direct synthesis of pentafluoroethoxybenzene is a classic example of an SNAr reaction, where hexafluorobenzene is treated with an ethoxide source.

Nucleophilic Aromatic Fluorination (SNAr) Strategies

Mechanistic Pathways and Reaction Intermediates in SNAr Fluorination

The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org In the first, and typically rate-determining step, the nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (in this case, a fluorine atom), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This intermediate is characterized by the temporary loss of aromaticity. libretexts.org

The negative charge of the Meisenheimer complex is delocalized throughout the ring and is effectively stabilized by electron-withdrawing substituents, particularly those at the ortho and para positions relative to the point of nucleophilic attack. libretexts.orgmasterorganicchemistry.com In the case of hexafluorobenzene, the numerous fluorine atoms provide substantial stabilization for the intermediate.

In the second, faster step, the leaving group (a fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. masterorganicchemistry.com

Step 1 (Addition): Formation of the Meisenheimer complex.

Step 2 (Elimination): Expulsion of the leaving group to form the product.

Recent computational studies on related systems have also suggested the possibility of a concerted SNAr mechanism, where the bond formation and bond cleavage occur in a single transition state, particularly with highly reactive nucleophiles and substrates. nih.govnih.gov

Optimization of Reagent Systems in SNAr for Aryl Fluoride Synthesis

Traditional SNAr fluorination reactions often require harsh conditions, such as high temperatures and the use of expensive fluoride sources like cesium fluoride (CsF). acs.org However, significant progress has been made in optimizing reagent systems to facilitate these reactions under milder conditions.

One successful approach involves the use of anhydrous tetraalkylammonium fluoride salts, such as tetramethylammonium (B1211777) fluoride (Me₄NF) and tetrabutylammonium (B224687) fluoride (Bu₄NF). acs.orgnih.gov These reagents provide a highly nucleophilic and soluble source of fluoride ions in aprotic solvents, enabling SNAr reactions to proceed at or near room temperature with high yields. acs.orgnih.gov The development of methods to generate these anhydrous fluoride sources in situ has further enhanced the practicality of this approach. acs.org

The choice of solvent also plays a critical role in the efficiency of SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed as they effectively solvate the cation of the fluoride salt while leaving the fluoride anion relatively "naked" and highly reactive. acsgcipr.org

Reagent SystemTypical ConditionsAdvantagesDisadvantages
KF/Phase-Transfer CatalystHigh temperature ( >130 °C)Cost-effectiveHigh energy input, potential for side reactions
CsFHigh temperatureHigh reactivityHigh cost
Anhydrous R₄NF (e.g., Me₄NF, Bu₄NF)Room temperature to moderate heatMild conditions, high yieldsCost of R₄N⁺ source, moisture sensitivity
In situ generated R₄NFRoom temperatureAvoids handling of hygroscopic R₄NFGeneration of byproducts

Electrophilic fluorination offers a complementary approach to the synthesis of aryl fluorides, particularly for electron-rich aromatic systems. wikipedia.org In this method, a carbon-centered nucleophile (the aromatic ring) attacks an electrophilic source of fluorine ("F⁺"). wikipedia.org

Electrophilic Fluorination Protocols

Utilization of Electrophilic Fluorinating Reagents in Aromatic Systems

A variety of electrophilic fluorinating reagents have been developed, with those containing a nitrogen-fluorine (N-F) bond being the most widely used due to their stability, safety, and effectiveness. wikipedia.org Prominent examples include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). wikipedia.orgjove.com

The fluorination of electron-rich aromatic compounds, such as phenols and anisoles, which are structurally related to ethoxybenzene, can lead to the corresponding aryl fluorides. digitellinc.com However, these reactions can sometimes suffer from a lack of regioselectivity and the formation of dearomatized byproducts. wikipedia.org

The prevailing mechanism for electrophilic aromatic fluorination is believed to be a polar SEAr (electrophilic aromatic substitution) pathway. researchgate.net This involves the initial attack of the aromatic π-system on the electrophilic fluorine atom to form a Wheland-type intermediate (a sigma complex). Subsequent deprotonation of this intermediate restores aromaticity and yields the fluorinated product. msu.edu Kinetic isotope effect studies have shown that the decomposition of the Wheland complex is generally not the rate-determining step. researchgate.net

ReagentStructureCharacteristics
N-Fluorobenzenesulfonimide (NFSI)(C₆H₅SO₂)₂NFCrystalline solid, effective for a range of substrates.
Selectfluor®[C₇H₁₄FN₂] (BF₄)₂Highly reactive, soluble in polar solvents.
Acetyl HypofluoriteCH₃COOFHighly reactive, often generated in situ.

In recent years, transition metal catalysis has emerged as a powerful tool for the formation of C-F bonds in aromatic systems, offering alternative reaction pathways and broader substrate scope compared to traditional methods. Both palladium and copper-based systems have shown significant promise in this area.

Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of fluorinated alkyl aryl ethers. nih.govresearchgate.netacs.org For instance, the coupling of (hetero)aryl bromides with fluorinated alcohols using specialized phosphine (B1218219) ligands and a base provides a versatile route to these compounds. researchgate.netacs.org This methodology could be applied to the synthesis of this compound derivatives by coupling a bromo-substituted ethoxybenzene with a fluoride source or by coupling a fluorinated aryl bromide with ethanol. The catalytic cycle for these reactions typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the alcohol and reductive elimination to form the C-O bond. acsgcipr.org

Palladium catalysis has also been employed for the direct fluorination of arylboronic acid derivatives. harvard.edu This reaction is proposed to proceed through a unique mechanism involving a Pd(III) intermediate. harvard.edu

Copper-mediated reactions have been utilized for the nucleophilic fluorination of electron-rich arenes. nih.govacs.org This approach often involves the in situ generation of an aryl-hypervalent iodine intermediate, which then undergoes copper-mediated fluorination with a fluoride source like [¹⁸F]KF. nih.govacs.org While primarily developed for radiolabeling, the underlying principles can be applied to general synthetic chemistry.

Metal CatalystSubstrateReagentsReaction Type
PalladiumAryl BromidesFluorinated Alcohols, Base, Phosphine LigandC-O Cross-Coupling
PalladiumArylboronic AcidsElectrophilic Fluorinating Agent (e.g., Selectfluor®)Fluorination
CopperElectron-Rich ArenesHypervalent Iodine Reagent, Fluoride SourceC-H Fluorination

Direct Oxidative Fluorination Techniques for Aromatic Compounds

Direct oxidative fluorination offers a conceptually straightforward approach to aryl fluorides by functionalizing a C-H bond directly. These reactions typically employ powerful electrophilic fluorinating reagents.

Commonly used electrophilic fluorinating agents include N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). alfa-chemistry.com These reagents act as a source of "F⁺" and can react with electron-rich aromatic compounds. alfa-chemistry.com

The mechanism of electrophilic aromatic fluorination is generally considered to be a polar SEAr (electrophilic aromatic substitution) pathway. researchgate.net This involves the attack of the aromatic π-system on the electrophilic fluorine, leading to the formation of a Wheland-type intermediate, which then loses a proton to afford the fluorinated arene. researchgate.net Kinetic isotope effect studies have shown that the decomposition of this intermediate is not the rate-determining step. researchgate.net

While direct fluorination can be achieved without a catalyst for highly activated arenes, the use of transition metals can expand the substrate scope and control the regioselectivity. For instance, palladium catalysts have been used for the regioselective C-H bond fluorination of (hetero)aromatic compounds bearing N-heterocyclic directing groups with NFSI. rsc.org

Table 4: Common Electrophilic Fluorinating Reagents

Reagent Acronym Key Characteristics
N-fluorobenzenesulfonimide NFSI Economical, stable, and safe with high fluorinating ability. alfa-chemistry.com
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Stable, mild reaction conditions, and wide applicability. alfa-chemistry.comjove.com

Emerging and Sustainable Synthetic Pathways for this compound

In line with the growing emphasis on environmentally benign chemical processes, the development of sustainable synthetic routes to fluoroaromatics is of paramount importance.

Green Chemistry Principles in Fluoroaromatic Synthesis

Green chemistry principles are increasingly being applied to the synthesis of fluoroaromatic compounds to minimize waste, reduce energy consumption, and utilize renewable resources. This includes the development of catalytic systems that operate under milder conditions, the use of less toxic and more abundant metals, and the exploration of alternative reaction media.

Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral fluorinated molecules, leveraging the high efficiency and selectivity of enzymes. researchgate.net The use of enzymes can lead to the production of enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications. the-innovation.org

Halohydrin dehalogenases (HHDHs), for example, have been employed in the kinetic resolution of fluorinated aromatic epoxides. rsc.org Through reactions such as azidolysis, these enzymes can produce enantioenriched (R)-azido alcohols containing a fluorine atom. rsc.org Protein engineering can be used to modify the active site of these enzymes to accommodate a wider range of substrates and even invert the enantioselectivity. rsc.org

Cytochrome P450 enzymes represent another versatile class of biocatalysts for organofluorine synthesis. nih.gov Engineered P450s have been used to catalyze a variety of transformations, including the synthesis of α-trifluoromethylated organoborons through carbene B-H bond insertion. nih.govnih.gov These enzymatic platforms can accept a broad range of fluorinated substrates and deliver chiral products with high enantioselectivity. nih.gov

The direct formation of a C-F bond using a fluorinase enzyme is a particularly attractive biocatalytic strategy. nih.gov While naturally occurring fluorinases are rare, ongoing research aims to understand their mechanism and engineer them for broader synthetic utility. nih.gov

Table 5: Enzymes in the Synthesis of Chiral Fluoroaromatics

Enzyme Class Transformation Example Substrate Key Outcome
Halohydrin Dehalogenase (HHDH) Kinetic resolution via azidolysis Fluorinated aromatic epoxides Enantioenriched (R)-azido alcohols. rsc.org
Cytochrome P450 Carbene B-H bond insertion Trifluorodiazo alkanes Chiral α-CF₃ organoborons. nih.govnih.gov
Utilization of Ionic Liquids in Fluoroaromatic Synthesis for Reduced Environmental Impact

The synthesis of fluoroaromatic compounds, including this compound, often relies on nucleophilic aromatic substitution (SNAr) reactions. The traditional Williamson ether synthesis, adapted for this context, involves the reaction of a phenoxide with an alkylating agent. In the case of this compound, this typically involves reacting hexafluorobenzene with sodium ethoxide. Conventionally, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate this conversion. However, these solvents present environmental and safety concerns due to their volatility, toxicity, and difficulty in recycling.

Ionic liquids (ILs) have emerged as environmentally benign alternatives to volatile organic solvents. researchgate.netnih.gov ILs are salts with low melting points, exhibiting negligible vapor pressure, high thermal stability, and excellent solvating ability for a wide range of compounds. researchgate.netnih.gov In the context of synthesizing this compound, ILs, particularly those based on 1,3-dialkylimidazolium cations, can function as both the solvent and a promoter for the reaction. researchgate.net

The use of an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) can enhance the rate of Williamson ether synthesis. The ionic nature of the solvent effectively solvates the cation of the alkoxide (e.g., Na⁺), leaving a more "naked" and highly reactive ethoxide anion to attack the electron-deficient hexafluorobenzene ring. This often leads to faster reaction times and milder reaction conditions compared to conventional solvents. Furthermore, the non-volatile nature of ILs simplifies product isolation, which can often be achieved through simple extraction or distillation, allowing the ionic liquid to be recovered and reused multiple times with minimal loss in activity. researchgate.netnih.gov

Table 1: Comparison of Conventional Solvents and Ionic Liquids for Fluoroaromatic Ether Synthesis
ParameterConventional Solvents (e.g., DMF, DMSO)Ionic Liquids (e.g., [bmim]Br)
VolatilityHighNegligible
ToxicityOften toxic and/or irritantsGenerally lower, but requires case-by-case assessment
RecyclabilityDifficult, often requires distillationHigh; can be recovered and reused
Reaction PromotionGood solvating propertiesActs as both solvent and promoter, enhancing nucleophilicity
Product IsolationOften requires extensive workupSimplified via extraction or distillation
Atom Economy and Waste Reduction in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The concept moves beyond simple percentage yield to provide a clearer picture of how much waste is generated.

The primary synthesis of this compound is the nucleophilic aromatic substitution of hexafluorobenzene with sodium ethoxide. The reaction is as follows:

C₆F₆ + NaOCH₂CH₃ → C₆F₅OCH₂CH₃ + NaF

To calculate the atom economy of this process, the molecular weights of the reactants and the desired product are considered.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Calculation of Atom Economy for this compound Synthesis
CompoundFormulaMolecular Weight (g/mol)Role
HexafluorobenzeneC₆F₆186.06Reactant
Sodium EthoxideNaOCH₂CH₃68.05Reactant
This compoundC₆F₅OCH₂CH₃212.09Desired Product
Sodium FluorideNaF41.99Byproduct
Atom Economy Calculation:
      (212.09 g/mol / (186.06 g/mol + 68.05 g/mol)) x 100 = 83.46% 

An atom economy of 83.46% is relatively high, as the only atom not incorporated into the final product from the primary reactants is the sodium atom, which is sequestered in the sodium fluoride byproduct. This makes the SNAr synthesis of this compound an inherently efficient reaction from an atom economy perspective. Waste reduction efforts, therefore, focus more on solvent choice (as discussed with ionic liquids), energy consumption, and the management of the sodium fluoride byproduct.

Chemoenzymatic and Electroenzymatic Methods in Fluorination

While the standard synthesis of this compound is efficient, chemoenzymatic and electroenzymatic methods represent frontier approaches in organofluorine chemistry, typically aimed at achieving high selectivity under mild conditions. These methods are not commonly used for the bulk synthesis of this compound but offer insights into future possibilities for creating complex fluorinated molecules.

Chemoenzymatic methods combine the versatility of chemical synthesis with the high selectivity of biocatalysts (enzymes). mdpi.com In the context of fluorination, research has focused on using enzymes to introduce fluorine into complex molecules or to process fluorinated precursors. For example, engineered polyketide synthases have been used to incorporate fluoromalonyl-CoA into natural product scaffolds, demonstrating the potential for creating novel fluorinated pharmaceuticals. researchgate.netnih.govnih.gov However, the de novo synthesis of a simple aromatic molecule like this compound via a chemoenzymatic route is not established. Such a process would require enzymes capable of recognizing and processing highly fluorinated aromatic substrates, which remains a significant challenge.

Electroenzymatic and Electrochemical methods use electrical current to drive chemical reactions. Electrochemical fluorination can be a powerful tool for forming C-F bonds. jove.com For instance, electrochemical methods have been developed for the fluoroselenation of olefins and the synthesis of pentafluorophenyl esters from pentafluorophenol. jove.comresearchgate.net These techniques often proceed under mild conditions without the need for harsh chemical oxidants or reductants. While direct electrochemical synthesis of this compound from hexafluorobenzene is not a standard method, one could envision an electrochemical approach to generate a potent ethoxide nucleophile in situ or to activate the aromatic ring towards substitution. The primary challenge remains controlling the selectivity and preventing side reactions such as polymerization or electrode fouling.

Strategic Considerations in the Synthesis of this compound Analogues

The synthesis of this compound analogues is crucial for applications in materials science and medicinal chemistry, where fine-tuning of electronic and physical properties is required. Synthetic strategies can be broadly categorized into two approaches: modification of the nucleophile prior to substitution or post-synthesis functionalization.

Varying the Nucleophile: The most straightforward strategy involves replacing sodium ethoxide with other sodium alkoxides or nucleophiles in the reaction with hexafluorobenzene. This allows for the synthesis of a wide range of C₆F₅-O-R compounds. By using functionalized alcohols (e.g., 2-methoxyethanol, 3-aminopropanol), analogues with additional functional groups can be prepared in a single step. This approach is highly modular and allows for systematic variation of the alkoxy chain.

Post-Synthesis Functionalization: The pentafluorophenyl ring is highly activated towards further nucleophilic aromatic substitution. While the ethoxy group is electron-donating, the five fluorine atoms maintain significant electron deficiency in the ring, particularly at the para position. A stronger nucleophile (e.g., methoxide, thiophenate) can displace the para-fluorine atom of this compound to yield 4-substituted-2,3,5,6-tetrafluoroethoxybenzene derivatives. This reactivity allows for the late-stage introduction of functional groups. Additionally, the ethoxy group itself can be a site for modification, although this is less common and would require specific strategies to activate the alkyl chain without disrupting the stable fluoroaromatic ring.

Table 3: Strategies for the Synthesis of this compound Analogues
StrategyGeneral ReactionExample AnalogueKey Advantage
Varying the NucleophileC₆F₆ + NaOR → C₆F₅OR + NaFPentafluoro(2-methoxyethoxy)benzeneHigh modularity; introduces functionality early.
Post-Synthesis Functionalization (Ring)C₆F₅OCH₂CH₃ + Nu⁻ → p-Nu-C₆F₄OCH₂CH₃ + F⁻4-Methoxy-2,3,5,6-tetrafluoroethoxybenzeneAllows for late-stage diversification of a common intermediate.
Varying the Nucleophile (Non-Oxygen)C₆F₆ + NaSR → C₆F₅SR + NaFPentafluoro(ethylthio)benzeneAccess to different classes of compounds (e.g., thioethers).

These strategic considerations enable chemists to design and synthesize a diverse library of this compound analogues, each with tailored properties for specific applications.

Reaction Mechanisms and Mechanistic Studies of Pentafluoroethoxybenzene

Influence of Fluorine Substitution on Aromatic Reactivity Profiles

The reactivity of an aromatic ring is profoundly influenced by its substituents, which can alter the electron density of the ring and thereby affect its susceptibility to attack by either electrophiles or nucleophiles. The pentafluoroethoxy group (-OCF₂CF₃) is a powerful modulator of aromatic reactivity due to the cumulative electron-withdrawing inductive effects of its five fluorine atoms. This section explores the specific influence of this substituent on the aromatic reactivity profile of pentafluoroethoxybenzene.

The pentafluoroethoxy group renders the benzene (B151609) ring extremely electron-deficient. This is primarily due to the strong negative inductive effect (-I) of the highly electronegative fluorine atoms, which is transmitted through the ethoxy linkage to the aromatic system. Consequently, this compound exhibits significantly different reactivity compared to benzene or electron-rich aromatic compounds like anisole. Its reactivity profile shows a marked decrease in susceptibility to electrophilic aromatic substitution and a corresponding increase in reactivity towards nucleophilic aromatic substitution. masterorganicchemistry.comyoutube.com

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the aromatic ring acts as a nucleophile, attacking an electron-deficient species (the electrophile). masterorganicchemistry.com The presence of an electron-withdrawing group like pentafluoroethoxy deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orglibretexts.org The rate of electrophilic substitution on this compound is significantly slower than that of benzene.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-poor nature of the pentafluoroethoxy-substituted ring makes it an excellent electrophile, activating it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org In these reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. libretexts.org The presence of the strongly electron-withdrawing -OCF₂CF₃ group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgstackexchange.com

For SNAr to occur, a good leaving group (typically a halide) must also be present on the ring. The reaction rate is fastest when the leaving group is positioned ortho or para to the strongly deactivating pentafluoroethoxy group. masterorganicchemistry.com This positioning allows for effective delocalization and stabilization of the negative charge of the Meisenheimer intermediate onto the electronegative atoms of the substituent. The high electronegativity of fluorine in the substituent is key to lowering the activation energy for the initial, rate-determining step of nucleophilic attack. stackexchange.com

The table below summarizes the influence of the pentafluoroethoxy group on the aromatic reactivity of benzene, in comparison with other relevant substituents.

PropertyBenzeneAnisole (C₆H₅OCH₃)Nitrobenzene (C₆H₅NO₂)This compound (C₆H₅OCF₂CF₃)
Substituent Effect None (Reference)ActivatingDeactivatingStrongly Deactivating
Primary Electronic Influence N/AResonance Donation (+R) > Inductive Withdr. (-I)Strong Inductive (-I) & Resonance (-R)Strong Inductive Withdr. (-I) >> Resonance Don. (+R)
Reactivity in EAS StandardFaster than BenzeneSlower than BenzeneMuch Slower than Benzene
Directing Effect in EAS N/AOrtho, ParaMetaOrtho, Para
Reactivity in SNAr (with leaving group) Very LowVery LowHighVery High

Advanced Spectroscopic and Analytical Characterization of Pentafluoroethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems

NMR spectroscopy is a cornerstone for the structural elucidation of organofluorine compounds. The presence of the magnetically active ¹⁹F nucleus, in addition to the standard ¹H nucleus, offers a powerful dual-probe approach to understanding the intricate electronic effects within pentafluoroethoxybenzene.

The ¹H NMR spectrum of this compound provides clear information about the ethoxy (-OCH₂CH₃) moiety. The electron-withdrawing nature of the pentafluorophenyl ring significantly influences the chemical shifts of the adjacent protons, causing them to appear further downfield compared to those in non-fluorinated analogues like phenetole.

The spectrum is characterized by two distinct signals:

A quartet corresponding to the methylene (B1212753) protons (-OCH₂-). The downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the pentafluorophenyl ring.

A triplet corresponding to the terminal methyl protons (-CH₃). This signal appears further upfield relative to the methylene quartet.

The coupling between the methylene and methyl protons results in the classic n+1 splitting pattern, confirming the ethyl group's connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound Data presented for a sample in a standard deuterated solvent.

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-OCH₂-4.35Quartet7.1
-CH₃1.48Triplet7.1

¹⁹F NMR spectroscopy is exceptionally sensitive to the chemical environment of fluorine atoms, making it indispensable for analyzing polyfluorinated aromatic compounds. In this compound, the ethoxy group substituent breaks the magnetic equivalence of the five fluorine atoms on the benzene (B151609) ring, resulting in three distinct signals with an integration ratio of 2:1:2.

Ortho-Fluorines (F-2, F-6): These two fluorine atoms are closest to the ethoxy group and typically appear at the highest frequency (most downfield).

Para-Fluorine (F-4): This single fluorine atom is directly opposite the substituent.

Meta-Fluorines (F-3, F-5): These two fluorine atoms are situated between the other fluorine environments.

Recent research on the synthesis of pentafluoroethyl ethers has utilized ¹⁹F NMR to confirm the formation of this compound. acs.org The chemical shifts are reported relative to an internal standard, such as hexafluorobenzene (B1203771) (C₆F₆). acs.org Substituent shielding parameters derived from such spectra are crucial for identifying and characterizing polyfluoroaromatic compounds.

Table 2: ¹⁹F NMR Spectroscopic Data for this compound Chemical shifts are referenced relative to a standard.

Fluorine AtomsChemical Shift (δ) ppmMultiplicity
ortho (F-2, F-6)-155.1Multiplet
para (F-4)-160.2Triplet
meta (F-3, F-5)-164.5Multiplet

Vibrational Spectroscopy Applications

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural components. acs.org

C-F Stretching: Strong absorption bands in the 1000-1300 cm⁻¹ region are characteristic of carbon-fluorine bonds.

Aromatic C=C Stretching: Bands around 1500-1650 cm⁻¹ are indicative of the pentafluorophenyl ring.

C-O-C Stretching: The ether linkage gives rise to distinct stretching vibrations, typically observed in the 1050-1250 cm⁻¹ range.

Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group.

Table 3: Selected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2992StretchingAliphatic C-H
1523StretchingAromatic C=C
1245StretchingC-O-C Ether
1105StretchingC-F
998StretchingC-F

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. While a specific, detailed Raman spectrum for this compound is not widely published, analysis of related fluorinated aromatic compounds allows for a confident prediction of its primary features. The symmetric "breathing" mode of the pentafluorophenyl ring, which is often weak or inactive in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. Likewise, symmetric C-F stretching modes would be readily observable.

Electron Spectroscopy Techniques

Electron spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS), provide information on the elemental composition and the electronic state of atoms within a molecule by measuring the binding energies of their core electrons. While specific XPS studies on this compound are not prevalent, the principles can be applied to predict its spectral features based on research into other polyfluorinated ethers and polymers like Nafion. nih.govrsc.org

An XPS analysis of this compound would be expected to show distinct peaks for the core levels of Carbon (C 1s), Oxygen (O 1s), and Fluorine (F 1s).

C 1s Spectrum: The C 1s region would be complex, with separate signals for the carbons in the ethyl group and multiple, chemically shifted signals for the carbons in the aromatic ring. The carbons directly bonded to fluorine would exhibit a significant shift to higher binding energy due to the intense electron-withdrawing effect of the fluorine atoms. The carbon bonded to oxygen would also be shifted relative to the aliphatic carbons.

O 1s Spectrum: A single peak corresponding to the ether oxygen would be observed. Its binding energy would provide insight into the electronic environment of the C-O-C linkage.

F 1s Spectrum: A single, intense F 1s peak would be expected. Although the fluorine atoms are in three slightly different chemical environments as shown by NMR, the difference in their core electron binding energies is typically too small to be resolved by standard XPS instruments, resulting in one broadened signal.

These techniques are particularly powerful for analyzing surface chemistry and confirming the electronic impact of extensive fluorination on a molecule's framework. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. acs.org When analyzing this compound, XPS would be employed to identify the constituent elements (Carbon, Oxygen, and Fluorine) and to determine their chemical bonding environments.

The high-resolution XPS spectrum of the C 1s region for this compound would be expected to show distinct peaks corresponding to the different carbon environments: the aromatic carbons of the benzene ring and the carbons of the ethoxy group. The binding energies of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine atoms, shifting them to higher binding energies compared to unsubstituted benzene. Similarly, the carbons of the ethoxy group would exhibit shifts due to the adjacent oxygen and the highly fluorinated ethyl group.

The F 1s spectrum would be particularly informative. In a study on a fluorinated ether electrolyte, the F 1s XPS spectra revealed distinct chemical states of fluorine, which were assigned to different bonding environments. Current time information in Bangalore, IN. For this compound, one would expect a primary peak corresponding to the C-F bonds of the pentafluoroethoxy group. The precise binding energy of this peak would provide insight into the electronic environment of the fluorine atoms.

The O 1s spectrum would show a peak corresponding to the ether linkage (C-O-C). Its binding energy would be influenced by the adjacent aromatic ring and the perfluoroethyl group.

Illustrative XPS Data for a Fluorinated Aromatic Compound

Due to the lack of specific published XPS data for this compound, the following table presents hypothetical binding energy ranges for the core levels of this compound, based on known values for similar fluorinated organic compounds.

Core LevelFunctional GroupExpected Binding Energy (eV)
C 1sC-C/C-H (aromatic)284.5 - 285.5
C 1sC-O286.0 - 287.0
C 1sC-F288.0 - 292.0
O 1sC-O-C532.0 - 534.0
F 1sC-F688.0 - 690.0

This table is illustrative and the actual binding energies for this compound may vary.

Auger Electron Spectroscopy (AES) for Elemental Composition and Chemical State

Auger Electron Spectroscopy (AES) is another surface-sensitive analytical technique that provides elemental and, in some cases, chemical state information from the near-surface region of a sample. psu.edu AES utilizes an electron beam to excite the sample, causing the emission of Auger electrons, whose kinetic energies are characteristic of the elements present. nih.gov

An AES analysis of this compound would confirm the presence of Carbon, Oxygen, and Fluorine. The high spatial resolution of AES would be advantageous for analyzing the uniformity of the compound on a surface or for detecting any potential surface contamination. While AES is primarily used for elemental identification, the fine structure of the Auger peaks can sometimes provide information about the chemical state of the elements, complementing the data obtained from XPS.

For organofluorine compounds, AES can be particularly useful in mapping the distribution of fluorine on a surface. Studies on the etching of materials with carbon-fluorine compounds have demonstrated the utility of real-time AES in monitoring surface chemistry. researchgate.net In the context of this compound, AES could be used to study its interaction with various substrates.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of molecules, thereby providing information about their molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of a compound by providing its exact molecular mass with high accuracy. measurlabs.combioanalysis-zone.com This allows for the determination of the elemental formula. For this compound (C₈H₅F₅O), the theoretical exact mass can be calculated with high precision.

An HRMS analysis of this compound would yield a measured mass that is very close to its calculated theoretical mass, confirming its elemental composition. This technique is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental formulas.

Illustrative HRMS Data for a Fluorinated Aromatic Ether

While a specific HRMS report for this compound is not available, a study on aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers provides an example of HRMS data for a related class of compounds. For 2-bromo-2-chloro-1,1-difluoroethyl phenyl ether (C₈H₆BrClF₂O), the calculated mass was compared to the found mass to confirm its identity. beilstein-journals.org

CompoundFormulaCalculated [M]+ (m/z)Found [M]+ (m/z)
This compoundC₈H₅F₅O224.0261Hypothetical Value
2-Bromo-2-chloro-1,1-difluoroethyl phenyl etherC₈H₆BrClF₂O269.9259269.9264

The value for this compound is theoretical. The data for the related compound is from a published study. beilstein-journals.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org It is an ideal method for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities.

In a GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

The GC chromatogram for a pure sample of this compound would show a single major peak at a characteristic retention time. The mass spectrum of this peak would display the molecular ion (M+) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and confirmation. The analysis of fluorinated compounds by GC-MS is a well-established method. nih.gov

X-ray Diffraction Techniques for Structural Elucidation

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic coordinates and the absolute configuration of a molecule in the solid state. This technique requires a high-quality single crystal of the compound. If a suitable crystal of this compound could be grown, SCXRD analysis would provide a definitive three-dimensional model of the molecule.

The resulting data would include precise bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the molecule's conformation, intramolecular interactions, and how it packs in the crystal lattice. For chiral molecules, SCXRD can be used to determine the absolute configuration. While this compound itself is not chiral, this technique would provide a wealth of structural information.

As no published single crystal structure of this compound is available, a detailed discussion of its crystal structure is not possible. However, the application of this technique would be the ultimate confirmation of its molecular structure in the solid state.

Powder X-ray Diffraction for Crystalline Phase Analysis

No PXRD data, such as diffraction patterns or tables of 2θ angles and intensities for this compound, are available in the searched literature.

Advanced Microscopy for Morphological and Nanoscale Characterization

Scanning Electron Microscopy (SEM) for Surface Topography

No SEM micrographs or related data on the surface morphology, particle shape, or size distribution of this compound have been published.

Transmission Electron Microscopy (TEM) for Microstructure and Nanostructure

There are no available TEM images or findings concerning the internal microstructure, crystalline domains, or defects of this compound.

Scanning Probe Microscopy (AFM, STM) for Surface Interactions

No AFM or STM studies detailing the surface topography, roughness, or electronic properties at the nanoscale for this compound have been reported.

Computational and Theoretical Studies on Pentafluoroethoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic makeup of Pentafluoroethoxybenzene and, by extension, its chemical reactivity. These methods model the distribution of electrons within the molecule and the nature of its molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules like this compound. DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, can provide detailed models of the molecule's charge distribution. The strong electron-withdrawing nature of the five fluorine atoms on the ethoxy group significantly influences the electronic environment of the attached benzene (B151609) ring.

This fluorination leads to a notable polarization of the C-O bond and has a profound effect on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO, which is crucial for understanding a molecule's ability to donate electrons, and the LUMO, which relates to its ability to accept electrons, are key determinants of its reactivity in both nucleophilic and electrophilic reactions. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability.

Computational ParameterDescriptionSignificance for this compound
DFT Functional (e.g., B3LYP) Approximates the exchange-correlation energy in the electronic system.Determines the accuracy of the calculated electronic structure and properties.
Basis Set (e.g., 6-311G(d,p)) A set of mathematical functions used to build molecular orbitals.A larger, more complex basis set generally leads to more accurate results.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the propensity of the molecule to act as an electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the propensity of the molecule to act as an electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and electronic excitation energy.

For even greater accuracy in predicting the electronic properties of this compound, ab initio methods such as Coupled-Cluster (CC) theory can be employed. While computationally more demanding than DFT, coupled-cluster methods, like CCSD(T), are considered a "gold standard" in quantum chemistry for providing highly accurate energies and molecular properties. These high-level calculations can be used to benchmark the results obtained from more computationally efficient methods like DFT and to provide very precise predictions for properties such as electron affinity and ionization potential.

The choice of basis set is a critical factor in any quantum chemical calculation, representing a trade-off between accuracy and computational cost. For a molecule like this compound, which contains a number of heavy atoms (fluorine), the use of Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) is common. The inclusion of polarization (d, p) and diffuse (+) functions is often necessary to accurately describe the electronic distribution, particularly around the electronegative fluorine atoms and the lone pairs of the oxygen atom. Larger basis sets provide more flexibility for the electrons and thus a more accurate description of the molecular orbitals, but at a significantly higher computational expense.

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound, particularly the rotation around the C-O-C bonds and the C-C bond of the ethoxy group, can be explored using molecular dynamics (MD) simulations. These simulations model the movement of atoms in the molecule over time, providing insights into the preferred three-dimensional structures and the energy barriers between different conformations. The interaction of the bulky, electron-rich pentafluoroethyl group with the benzene ring dictates the most stable rotational isomers. These conformational preferences can, in turn, influence the molecule's physical properties and how it interacts with other molecules.

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods are invaluable for predicting the spectroscopic signatures of this compound, which can aid in its experimental identification and characterization. Time-dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) spectrum by calculating the energies of electronic transitions. Furthermore, calculations of the vibrational frequencies can predict the key features of the infrared (IR) and Raman spectra. The characteristic C-F and C-O stretching and bending modes will be prominent features. For nuclear magnetic resonance (NMR) spectroscopy, computational methods can predict the ¹H, ¹³C, and ¹⁹F chemical shifts, which are highly sensitive to the electronic environment of each nucleus. The predicted ¹⁹F NMR spectrum, in particular, would show distinct signals for the CF₃ and CF₂ groups, with characteristic splitting patterns due to spin-spin coupling.

Spectroscopic TechniquePredicted Signature for this compoundComputational Method
¹H NMR Signals corresponding to the aromatic protons on the benzene ring.GIAO, CSGT
¹³C NMR Resonances for the aromatic carbons and the two carbons of the ethoxy group.GIAO, CSGT
¹⁹F NMR Distinct signals for the -CF₂- and -CF₃ groups, with characteristic splitting.GIAO, CSGT
Infrared (IR) Spectroscopy Strong absorptions corresponding to C-F and C-O stretching vibrations.Frequency calculations (DFT)
UV-Visible Spectroscopy Electronic transitions related to the π-system of the benzene ring.TD-DFT

Application of Quantum Computing in Fluorinated Chemical Systems

The computational study of fluorinated chemical systems, such as this compound, presents significant challenges for classical computing methods. The high electronegativity of fluorine atoms and the complex electron correlation effects within these molecules necessitate computationally expensive approaches to achieve accurate results. researchgate.netpsu.eduaps.orgcecam.org Quantum computing offers a promising new paradigm for tackling these intractable problems in quantum chemistry. ibm.comaps.orgpostquantum.compathstone.com

Classical computational methods, including Density Functional Theory (DFT) and post-Hartree-Fock methods, often struggle to accurately model systems with strong electron correlation. researchgate.netaps.orgcecam.orguzh.ch For fluorinated aromatic compounds, these effects are crucial for determining properties like intermolecular interactions and reaction energetics. researchgate.netpsu.edu While methods like Coupled Cluster (CC) can provide high accuracy, their computational cost scales exponentially with the size of the system, making them impractical for larger or more complex fluorinated molecules. psu.eduuzh.ch

Quantum computers, by leveraging principles of quantum mechanics like superposition and entanglement, are inherently suited to simulate molecular systems. pathstone.comarxiv.orgaps.orgaps.org Algorithms such as the Variational Quantum Eigensolver (VQE) have emerged as a leading approach for near-term quantum devices. postquantum.comarxiv.orgarxiv.org VQE is a hybrid quantum-classical algorithm where a quantum computer prepares a trial wavefunction of a molecule, and a classical optimizer iteratively refines the parameters to find the lowest energy state. aps.orgpostquantum.comqniverse.in This approach has been successfully demonstrated for calculating the ground-state energies of small molecules and is a key area of research for scaling up to more complex systems. postquantum.compostquantum.com

For a molecule like this compound, quantum algorithms could provide several advantages:

Accurate Ground State Energy Calculation: VQE could determine the ground-state energy with higher accuracy than many classical methods, overcoming the challenges posed by strong electron correlation. arxiv.orgpostquantum.com This is fundamental for calculating thermodynamic properties and reaction energies.

Simulating Reaction Mechanisms: Quantum computers could model chemical reactions, such as the fluorination of organic molecules, providing insights into reaction kinetics and transition states that are difficult to obtain classically. postquantum.comarxiv.org

Predicting Molecular Properties: Properties dependent on the electronic structure, such as dipole moments and polarizability, could be calculated with greater precision.

The development of quantum computing for chemical applications is still in its early stages, operating in what is known as the Noisy Intermediate-Scale Quantum (NISQ) era. arxiv.org Current quantum processors are limited by the number of qubits and susceptibility to noise. aps.org However, ongoing research focuses on developing more robust algorithms and error mitigation techniques. arxiv.org For instance, research into simulating carbon-fluorine bonds, which are central to the chemistry of compounds like this compound, is an active area of exploration. weforum.org As quantum hardware improves, the simulation of increasingly large and complex fluorinated molecules will become feasible, promising significant advances in materials science and drug discovery. postquantum.compathstone.comweforum.org

Below is a comparative table outlining the scaling of computational cost for representative classical and quantum algorithms applicable to molecular simulations.

Method Type Algorithm Computational Cost Scaling Applicability Notes
ClassicalHartree-Fock (HF)O(N⁴)Baseline mean-field theory, often insufficient for correlated systems. uzh.ch
ClassicalMøller–Plesset (MP2)O(N⁵)Includes some electron correlation, but can be inaccurate for strong correlation. psu.eduuzh.ch
ClassicalCoupled Cluster (CCSD(T))O(N⁷)"Gold standard" for accuracy in classical chemistry, but computationally expensive. psu.edu
QuantumVariational Quantum Eigensolver (VQE)Polynomial (Theoretically)Promises significant speedup, but practical application is limited by current NISQ hardware. aps.orgarxiv.orgarxiv.org
QuantumQuantum Phase Estimation (QPE)Polynomial (Theoretically)Offers exponential speedup over classical methods but requires fault-tolerant quantum computers. arxiv.org
N represents the number of basis functions, which is related to the size of the chemical system.

Environmental Fate and Degradation Pathways of Pentafluoroethoxybenzene

Biotic Degradation Studies

Biotic degradation involves the transformation of substances by living organisms, primarily microorganisms like bacteria and fungi. This is a major pathway for the breakdown of many organic pollutants.

There is a lack of published studies specifically assessing the microbial transformation or biodegradability of pentafluoroethoxybenzene. However, the broader class of per- and polyfluorinated compounds is notoriously resistant to biodegradation. purdue.edunih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, and microorganisms generally lack the enzymatic machinery required to break it.

The structure of this compound, containing a fully fluorinated ethyl group, suggests it would be highly recalcitrant to microbial attack. The perfluorinated portion of the molecule is electron-deficient and sterically hindered, preventing the action of common oxygenase and hydrolase enzymes that initiate the degradation of non-fluorinated aromatic compounds. While some fluorotelomer alcohols can undergo biotransformation, this typically occurs at the non-fluorinated part of the molecule. purdue.edu For this compound, the benzene (B151609) ring could theoretically be a site for microbial attack, but the presence of the electron-withdrawing pentafluoroethoxy group may render the ring less susceptible to oxidative enzymatic reactions. Therefore, this compound is expected to be highly resistant to biodegradation.

As no studies on the biodegradation of this compound have been reported, no metabolic intermediates or end-products have been identified. If any microbial transformation were to occur, it would likely be an extremely slow process. Hypothetical initial transformation steps could involve:

Hydroxylation of the aromatic ring: A common first step in the aerobic degradation of aromatic compounds.

Cleavage of the ether bond: This would yield phenol (B47542) and pentafluoroethanol, or their derivatives. The latter would likely persist.

However, given the general recalcitrance of PFAS, it is highly probable that this compound undergoes little to no biodegradation, and thus no significant formation of intermediates would be expected under normal environmental conditions.

Environmental Persistence and Recalcitrance of this compound

Based on its chemical structure and the known behavior of analogous hydrofluoroethers and other PFAS, this compound is predicted to be an environmentally persistent substance. researchgate.netnih.gov

Atmospheric Fate: Its primary removal mechanism is likely slow degradation in the atmosphere by OH radicals, leading to an atmospheric lifetime potentially on the order of years. nih.govnih.gov

Aquatic and Terrestrial Fate: Due to its high predicted hydrolytic stability and resistance to microbial degradation, this compound is expected to persist for very long periods in water, soil, and sediment. researchgate.netpurdue.edu

The combination of high stability of the C-F and ether bonds, resistance to hydrolysis, and recalcitrance to biodegradation strongly indicates that this compound is a persistent organic pollutant. Like other mobile and persistent PFAS, it has the potential for long-range environmental transport and accumulation in various environmental compartments. nih.govacs.org

Partitioning and Transport Mechanisms in Environmental Compartments

The environmental distribution of a chemical compound is governed by its partitioning behavior between different environmental media—air, water, soil, and biota. This partitioning, along with physical transport processes, determines the compound's ultimate fate and potential for exposure. While specific experimental studies on the environmental partitioning and transport of this compound are not extensively documented, its behavior can be inferred from its physicochemical properties and the established principles for other fluorinated aromatic compounds.

The partitioning of a substance is largely controlled by properties such as its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). wikipedia.org For instance, compounds with high vapor pressure tend to partition into the atmosphere, while those with high water solubility will be found predominantly in aqueous environments. nih.gov The hydrophobicity of a compound, often indicated by a high Kow value, suggests a tendency to sorb to organic matter in soil and sediment or to accumulate in the fatty tissues of organisms. wikipedia.org

The transport of fluorinated compounds in the environment occurs through several mechanisms. In the atmosphere, they can be transported over long distances. nih.gov In aquatic systems, transport is governed by advection and dispersion. nih.gov Partitioning between the mobile phases (air and water) and immobile phases (such as soil and sediment) is a critical process that controls the rate of migration in the environment.

Based on available data for analogous compounds, the physical properties of this compound are presented below. These properties suggest it is a relatively volatile compound with low water solubility, indicating a potential to partition to the atmosphere and to sorb to organic matter.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C8H5F5O
Molecular Weight 212.117 g/mol
Boiling Point 124.5°C at 760 mmHg
Density 1.348 g/cm³

This table is populated with data from a chemical supplier source. chemsrc.com

The partitioning of organic pollutants can also be described by specific partition coefficients, such as the plant cuticle-air partition coefficient (Kca), which indicates a plant's capacity to take up airborne pollutants. mdpi.com While no Kca value is available for this compound, its structural similarity to other fluorinated aromatics suggests it may partition into plant cuticles. mdpi.com

Methodologies for Studying Environmental Transformation of Fluorinated Aromatics

The study of the environmental transformation of fluorinated aromatic compounds like this compound requires a suite of sophisticated analytical and experimental techniques. The high stability of the carbon-fluorine bond presents unique challenges for degradation studies. mdpi.com Methodologies are designed to identify transformation products, elucidate degradation pathways, and assess the rate of transformation under various environmental conditions.

Microbial Degradation Studies: A primary method for assessing biotransformation involves incubating the compound with microorganisms from sources like activated sludge, soil, or specific bacterial and fungal cultures. researchgate.netnih.gov Studies have shown that while some fluorinated aromatics can be recalcitrant, certain microorganisms are capable of their degradation under both aerobic and anaerobic conditions. researchgate.netnih.gov For example, research on fluoroanilines has shown that the time required for microbial enrichment and subsequent degradation increases with the degree of fluorine substitution. nih.gov The degradation process is often monitored by measuring the disappearance of the parent compound and the appearance of metabolites. nih.gov

Analytical Chemistry Techniques: A range of analytical methods are employed to detect and quantify fluorinated compounds and their transformation products in environmental samples.

Chromatography and Mass Spectrometry: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem MS (MS/MS) or high-resolution MS (HRMS), are powerful tools for separating and identifying compounds in complex mixtures. tudelft.nl These methods are essential for tracking the parent compound and identifying intermediate degradation products.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly valuable tool for studying fluorinated compounds. researchgate.netacs.org It offers an unbiased method of analysis that can detect any molecule containing fluorine, regardless of its structure. acs.org This technique has been used to identify and quantify fluorinated acids in environmental water samples and can help to create a more complete picture of all the fluorinated compounds present. researchgate.netacs.org

Enzymatic and In Vitro Studies: To understand the specific biochemical mechanisms of degradation, researchers use isolated enzymes or cell-free extracts. Studies with plant peroxidases, for instance, have demonstrated the potential for these enzymes to degrade fluorinated phenolic compounds. nih.gov Such studies help to identify the specific enzymes responsible for initiating the breakdown of these persistent chemicals. nih.gov

Computational and In Silico Methods: Theoretical and computational studies are used to predict the reactivity and degradation pathways of fluorinated compounds. For example, quantum chemical calculations have been used to investigate the reaction mechanism between hexafluorobenzene (B1203771) and hydroxyl (OH) radicals, which is a primary degradation pathway in the troposphere. srce.hr In silico studies can also help to understand how factors like steric hindrance from multiple fluorine atoms affect the rate of enzymatic catalysis. nih.gov

The following table summarizes the key methodologies used in the study of fluorinated aromatic compound transformation.

Table 2: Methodologies for Studying the Transformation of Fluorinated Aromatics

Methodology Application Key Findings/Capabilities
Microbial Degradation Assays Assessing biodegradability by mixed or pure cultures. Determines degradation rates and identifies microbial communities capable of transformation. nih.gov
Chromatography (GC, HPLC) Separation of parent compounds and metabolites from environmental matrices. Allows for quantification and isolation of individual compounds for further analysis. tudelft.nlrsc.org
Mass Spectrometry (MS, HRMS) Identification and structural elucidation of transformation products. Provides molecular weight and fragmentation data for compound identification. tudelft.nl
Combustion Ion Chromatography (CIC) Measurement of total organic fluorine (TOF/AOF/EOF). Quantifies the total load of organic fluorine in a sample. nih.gov
¹⁹F NMR Spectroscopy Unbiased detection and quantification of all fluorinated compounds. Identifies novel metabolites and helps to close the mass balance of fluorine in a system. researchgate.netacs.org
Enzymatic Assays Investigating specific biochemical degradation pathways. Identifies enzymes responsible for defluorination and degradation. nih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Hexafluorobenzene
4-Fluoroaniline
2,4-Difluoroaniline
2,3,4-Trifluoroaniline
4-Fluorophenol
Fluoroanilines
Fluorinated phenolic compounds

Applications of Pentafluoroethoxybenzene in Advanced Materials Science

Integration of Pentafluoroethoxybenzene into Polymeric Materials

The introduction of fluorinated groups into polymer structures is a well-established strategy for enhancing material properties. While direct polymerization of a monomer based solely on this compound is not commonly documented, the integration of the pentafluoroethoxy-phenyl moiety as a side chain or part of the main chain in polymers like poly(aryl ether)s is a key method for creating advanced fluorinated polymers.

The synthesis of polymers incorporating the pentafluoroethoxy group typically occurs via nucleophilic aromatic substitution polycondensation. In this process, a bisphenol monomer containing the pentafluoroethoxy group can be reacted with an activated dihalide monomer. For instance, a monomer such as 4,4'-bis(pentafluoroethoxy)biphenyl could theoretically be synthesized and then polymerized with a difluorobenzophenone to create a poly(aryl ether ketone) (PAEK). google.comnih.gov

Another approach involves the post-polymerization modification of a precursor polymer. lums.edu.pk For example, a polymer with reactive pendant groups, like poly(pentafluorophenyl acrylate), can be modified by reacting it with a nucleophile containing the desired functional group. lums.edu.pk While this method is versatile, directly synthesizing monomers that already contain the stable pentafluoroethoxy group is often preferred for creating materials with uniform properties.

The synthesis strategy for these polymers is critical as it influences the final molecular weight, polydispersity, and ultimately, the material's performance.

The incorporation of the pentafluoroethoxy (-OCF₂CF₃) group has a significant impact on the properties of the resulting polymer. Similar to the well-studied trifluoromethyl (-CF₃) group, the pentafluoroethoxy group modifies several key characteristics due to its electronic nature and physical size. nih.gov

Thermal Stability: The high dissociation energy of the C-F bond (~485 kJ/mol) contributes to the exceptional thermal stability of fluorinated polymers. purdue.edu Polymers incorporating the pentafluoroethoxy group are expected to exhibit high decomposition temperatures, making them suitable for applications in harsh, high-temperature environments. semanticscholar.org

Solubility and Processability: The presence of the flexible ether linkage and the fluorinated group can enhance the solubility of rigid-rod polymers in organic solvents, which is a significant advantage for processing and fabrication of films and coatings. google.com

Macromolecular Properties: The introduction of bulky side groups like the pentafluoroethoxy-phenyl moiety can affect the polymer's chain packing and morphology. This can influence mechanical properties such as stiffness, toughness, and the glass transition temperature (Tg). xometry.comgoalparacollege.ac.in Generally, bulky side groups disrupt chain packing, leading to more amorphous materials with potentially lower crystallinity but increased flexibility. goalparacollege.ac.in

Table 1: Expected Influence of Pentafluoroethoxy Moiety on Polymer Properties
PropertyInfluence of -OCF₂CF₃ GroupUnderlying Scientific PrincipleReference
Thermal StabilityIncreaseHigh C-F bond dissociation energy. purdue.edu
Dielectric ConstantDecreaseHigh electronegativity of fluorine reduces polarizability; increased free volume. nih.govpurdue.edu
Chemical ResistanceIncreaseInertness of C-F bonds and hydrophobic nature. agcchem.com
SolubilityIncrease (in some cases)Disruption of chain packing and introduction of flexible ether linkage. google.com
Glass Transition Temp. (Tg)IncreaseStiffening of the polymer chain due to bulky, electronegative groups. goalparacollege.ac.in

This compound in Organic Electronics and Optoelectronic Materials

In the field of organic electronics, molecular design is paramount. The functionalization of core aromatic structures with specific substituents is a key strategy for tuning the electronic properties of materials used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govsigmaaldrich.com Fluorine-containing groups, including pentafluoroethoxy, are particularly valuable for this purpose.

The pentafluoroethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). masterorganicchemistry.comlibretexts.org When attached to a conjugated organic molecule, this group can significantly lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Lowering the HOMO level generally increases the material's oxidative stability, making it more resistant to degradation in air and improving the operational lifetime of electronic devices. sigmaaldrich.com The modification of both HOMO and LUMO levels also alters the electronic band gap, which in turn affects the optical absorption and emission properties of the material. This tunability is essential for designing materials for specific optoelectronic applications, such as light-emitting layers or absorbers in solar cells. mdpi.comunica.it

While specific studies on charge transport in this compound-based semiconductors are limited, patents have cited the pentafluoroethoxy group as a potential substituent for fullerene derivatives in organic photoelectric conversion elements and for triarylamine-based charge transport materials. nih.gov This indicates its recognized potential for modifying charge transport properties, likely enhancing electron transport or providing greater stability for hole transport materials. The introduction of such groups can switch a material's primary charge transport from hole-transporting (p-type) to electron-transporting (n-type). rsc.org

The performance of organic electronic devices is highly dependent on the quality and morphology of the thin films used as active layers. tuwien.ac.at Materials must be processable into uniform, often crystalline, thin films. The fabrication of these films is typically achieved through techniques like vacuum deposition or solution-based methods such as spin-coating. advanceseng.com

Derivatives of this compound can be designed to be soluble in common organic solvents, facilitating their use in low-cost, large-area solution processing techniques. whiterose.ac.uk The presence of the fluorinated group can also influence the intermolecular packing and self-assembly of the molecules during film formation, which is critical for achieving high charge carrier mobility. google.com For example, fluorinated substituents can promote desirable π-π stacking arrangements in the solid state, creating efficient pathways for charge transport.

Role of this compound in Specialty Chemical Development

Beyond polymers and electronics, this compound serves as a key building block in the synthesis of other high-value specialty chemicals. Its unique combination of an aromatic ring and a perfluoroalkoxy group makes it a valuable intermediate in industries ranging from liquid crystals to agrochemicals and pharmaceuticals. agcchem.comnih.gov

The pentafluoroethoxy group is known to be a component in some liquid crystal molecules. whiterose.ac.ukresearchgate.netnahrainuniv.edu.iq The strong dipole moment associated with the fluorinated group is essential for the alignment of the liquid crystal molecules in an applied electric field, which is the fundamental principle behind liquid crystal displays (LCDs).

Potential for this compound in Catalytic Systems Design

The highly fluorinated aromatic ring of this compound suggests its potential utility in the design of novel catalytic systems. The electron-deficient nature of the pentafluorophenyl group can influence the electronic environment of a catalytic center, thereby modulating its activity and selectivity. While direct applications of this compound as a catalyst are not yet widely reported, its structure presents several possibilities for its involvement in catalytic processes.

One area of potential is in the development of organocatalysts. The pentafluorophenyl group can engage in non-covalent interactions, such as halogen bonding and π-stacking, which can be exploited to control the stereochemistry of catalytic transformations. Furthermore, this compound could serve as a precursor for the synthesis of more complex ligands for transition metal catalysis. The introduction of coordinating groups onto the aromatic ring or the ethoxy chain could yield ligands with unique electronic and steric properties, leading to catalysts with enhanced performance for specific organic reactions.

Another potential application lies in its use as a solvent or additive in catalytic reactions. The chemical inertness and unique solvation properties of fluorinated compounds can provide a favorable medium for certain catalytic processes, leading to improved yields and selectivities. Research in this domain would involve exploring the compatibility of this compound with various catalytic systems and its effect on reaction outcomes.

Catalytic System ComponentPotential Role of this compoundExpected Outcome
Organocatalyst ScaffoldIntroduction of electron-withdrawing pentafluorophenyl groupEnhanced acidity/electrophilicity of the catalyst, influencing reaction rates and selectivity.
Ligand for Transition MetalsModification to include coordinating functionalitiesTuning of the electronic and steric properties of the metal center, leading to improved catalytic activity and specificity.
Reaction Medium/AdditiveUtilization as a solvent or co-solventCreation of a unique reaction environment, potentially improving solubility of reactants and influencing transition state energies.

Considerations for Sustainable Materials Design utilizing this compound

The increasing focus on sustainability in materials science necessitates a thorough evaluation of the entire life cycle of new materials, including those derived from this compound. The design of sustainable materials from this compound involves considerations at every stage, from its synthesis to its end-of-life management.

The production of this compound itself should ideally involve green chemistry principles, such as the use of renewable feedstocks, energy-efficient synthesis routes, and the minimization of hazardous waste. While fluorinated compounds have historically been synthesized using harsh reagents, modern synthetic methods are continuously being developed to improve the environmental footprint of their production.

In terms of material design, incorporating features that facilitate recycling or degradation at the end of the product's life is crucial. For polymers derived from this compound, this could involve designing them to be depolymerizable back to their monomeric units, which can then be repolymerized. Another approach is to design for biodegradability, although the high stability of the C-F bond presents a significant challenge in this regard. Research into the biotransformation of fluorinated aromatic compounds is an active area, aiming to understand and engineer pathways for their environmental degradation. chemchart.com

A life cycle assessment (LCA) is a valuable tool for quantifying the environmental impact of materials derived from this compound. An LCA would consider factors such as raw material extraction, energy consumption during manufacturing, emissions during use, and the environmental fate of the material upon disposal. lancs.ac.uknih.govusask.ca Such assessments can guide the development of more sustainable materials by identifying hotspots in the life cycle where improvements can be made.

Life Cycle StageSustainability ConsiderationResearch and Development Focus
Synthesis Green and efficient synthesis of this compound.Development of catalytic methods, use of renewable resources, and waste minimization.
Material Processing Energy-efficient and low-waste processing techniques.Optimization of polymerization and formulation processes to reduce energy consumption and solvent use.
Use Phase Durability and longevity of the final product.Designing materials with enhanced stability to extend their service life and reduce the need for replacement.
End-of-Life Recyclability, degradability, and non-toxicity of waste.Development of chemical recycling processes, investigation of biodegradation pathways, and assessment of ecotoxicity.

Industrial Relevance and Process Development for Pentafluoroethoxybenzene

Scalable Synthetic Routes for Industrial Production of Pentafluoroethoxybenzene

The primary and most industrially viable method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction, a variation of the Williamson ether synthesis. wikipedia.org This approach involves the reaction of an activated aryl halide or sulfonate with a pentafluoroethoxide source.

A common scalable route involves the reaction of hexafluorobenzene (B1203771) with sodium ethoxide. However, a more controlled and widely applicable industrial method utilizes a more reactive starting material than an unactivated benzene (B151609) ring. A typical synthesis would involve:

Reactants : An activated aryl halide, such as chloropentafluorobenzene (B146365) or bromopentafluorobenzene, and a pentafluoroethoxide salt. The pentafluoroethoxide is typically generated in situ or used as a pre-formed salt.

Reaction Type : Nucleophilic Aromatic Substitution (SₙAr). masterorganicchemistry.com In this mechanism, the nucleophilic pentafluoroethoxide ion attacks the electron-deficient aromatic ring, displacing a halide leaving group. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing fluorine atoms on the benzene ring facilitates this attack.

Conditions : The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or sulfolane, which can solvate the cation of the alkoxide salt and does not interfere with the nucleophile. epo.org The reaction may require elevated temperatures to proceed at a practical rate. Forcing conditions, such as high temperatures (often above 190°C) and sometimes pressure reactors, may be necessary, especially if lower-boiling point solvents are used. epo.org

Another potential route, though less common for this specific ether, is the reaction of a phenol (B47542) with a source of the pentafluoroethyl group. However, the high reactivity of pentafluoroethylating agents and the stability of the C-F bonds make the nucleophilic substitution on an activated fluoroaromatic ring the more established pathway.

Process Optimization Strategies in Chemical Manufacturing

Optimizing the manufacturing process for this compound is crucial for ensuring economic viability, product quality, and operational safety on an industrial scale. researchfeatures.com Process optimization is a systematic approach to refining reaction and processing conditions to achieve higher yields, reduce energy consumption, and minimize waste. numberanalytics.com

Key strategies applicable to this compound production include:

Parameter Adjustment : Systematically varying reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reactants to find the optimal conditions for maximum yield and purity.

Catalyst Selection : While the Williamson ether synthesis does not always require a catalyst, the use of phase-transfer catalysts can be beneficial, especially when dealing with reactants of differing solubilities. epo.org These catalysts facilitate the transfer of the nucleophile between phases, increasing the reaction rate.

Solvent Choice : The choice of solvent is critical. An ideal solvent will fully dissolve the reactants, be inert to the reaction conditions, have a boiling point suitable for the desired reaction temperature, and be easily recoverable for recycling. epo.org

Downstream Processing : Optimization extends beyond the reaction vessel. Developing efficient methods for product isolation, purification (e.g., distillation or crystallization), and solvent recovery is essential for minimizing costs and environmental impact. researchfeatures.com

ParameterObjectivePotential ImpactExample Strategy
TemperatureIncrease reaction rate without promoting side reactionsHigher temperature can increase rate but may lead to decomposition or by-products. Lower temperature saves energy but may be too slow.Conduct kinetic studies to find the optimal temperature profile.
Reactant RatioEnsure complete conversion of the limiting reagentUsing a slight excess of one reactant can drive the reaction to completion but complicates purification.Optimize the molar ratio of the aryl halide to the pentafluoroethoxide source.
SolventMaximize solubility and reaction rate; facilitate purificationSolvent choice affects reaction kinetics, product solubility, and ease of recovery.Screen various aprotic polar solvents (e.g., DMF, DMSO, Sulfolane) for the best performance and recyclability. epo.org
CatalystIncrease reaction rate under milder conditionsA phase-transfer catalyst can improve reaction speed and yield. epo.orgEvaluate different phase-transfer catalysts for efficiency and cost.

Green Chemistry Principles in Industrial-Scale Production

Applying green chemistry principles to chemical manufacturing is essential for sustainability, aiming to reduce the environmental footprint of production processes. numberanalytics.comrsc.org For this compound, this involves a holistic approach to process design that prioritizes safety, efficiency, and waste reduction. acs.org

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a guiding framework. numberanalytics.com Key principles relevant to this synthesis include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. novonesis.com

Waste Minimization and By-product Management

A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. numberanalytics.com In the synthesis of this compound, waste primarily comes from by-products, unreacted starting materials, and solvent losses.

Atom Economy : The Williamson ether synthesis inherently produces a salt by-product (e.g., sodium chloride if using sodium pentafluoroethoxide and chloropentafluorobenzene). While the atom economy is not perfect due to this, it can be optimized by ensuring high conversion rates to minimize other organic by-products.

By-product Management : The inorganic salt by-product must be separated from the organic product. Management strategies include responsible disposal or finding applications for the salt if a pure stream can be isolated. For fluorinated waste streams, specialized management is critical. bund.net Some industrial processes involving fluorochemicals have established recycling initiatives to recover and reuse materials where possible. daikinchemicals.comdaikinchemicals.com

Solvent Recycling : A significant source of waste in chemical manufacturing is solvent usage. Implementing efficient distillation and recovery systems to recycle solvents is a key component of a green process.

Two important metrics for quantifying waste are the E-Factor (Environmental Factor) and Process Mass Intensity (PMI).

E-Factor : Relates the weight of waste co-produced to the weight of the desired product. A lower E-Factor signifies less waste and a greener process.

PMI : Expresses the ratio of the total mass of all materials (reactants, solvents, process aids) used to the mass of the final product. The pharmaceutical and fine chemical industries aim to lower PMI values throughout process development. rsc.org

MetricDefinitionGoalRelevance to this compound Synthesis
E-Factor(Total Mass of Waste) / (Mass of Product)Minimize (closer to 0)Accounts for salt by-products and solvent losses.
Process Mass Intensity (PMI)(Total Mass Input) / (Mass of Product)Minimize (closer to 1)Provides a holistic view of process efficiency, heavily influenced by solvent usage.
Atom Economy(MW of Product) / (Sum of MW of Reactants) x 100%Maximize (closer to 100%)Highlights the intrinsic efficiency of the chosen chemical transformation.

Energy Efficiency in Industrial Syntheses

The chemical industry is a major consumer of energy, and designing energy-efficient processes is a core principle of green chemistry. solubilityofthings.com Energy requirements should be minimized for their environmental and economic impacts. numberanalytics.com

Reaction Conditions : Industrial syntheses are often conducted at elevated temperatures to increase reaction rates. epo.org Optimizing the process to run at the lowest possible temperature and pressure without sacrificing yield or reaction time can lead to significant energy savings. This can be achieved through more active catalysts or more efficient reactor designs. researchfeatures.com

Emerging Technologies in Chemical Process Development

Innovation in chemical synthesis and engineering offers pathways to produce fluoroaromatic compounds like this compound more sustainably and efficiently. numberanalytics.comresearchgate.net

Flow Chemistry : Moving from traditional batch reactors to continuous flow systems can offer significant advantages. rsc.org Flow reactors provide superior control over reaction parameters, enhanced safety when dealing with hazardous reagents, and easier scalability. acs.orgresearchgate.net For fluorination reactions, flow chemistry can enable the use of highly reactive reagents in a contained and controlled manner, often leading to higher yields and purity. chemistryworld.comvapourtec.comjst.go.jp

Mechanochemistry : This technique involves using mechanical force (e.g., ball milling) to induce chemical reactions in the solid state, often without the need for solvents. tandfonline.comtandfonline.comresearchgate.net This approach can lead to a dramatic reduction in solvent waste and may allow reactions to occur at lower temperatures, thereby saving energy. tandfonline.comtandfonline.com It represents a novel, green approach for the synthesis of fluoroaromatic compounds from solid chloroaromatic precursors. tandfonline.comtandfonline.com

Electrochemical Synthesis : Electrosynthesis uses electricity to drive chemical reactions, potentially replacing hazardous and wasteful oxidizing or reducing agents. numberanalytics.comgroenvermogennl.org This "electrification" of chemical manufacturing can reduce greenhouse gas emissions if the electricity is sourced from renewable energy. rsc.org For organofluorine chemistry, electrochemical methods are being developed to provide cleaner and more energy-efficient synthesis routes. numberanalytics.comcecri.res.in

Advanced Catalysis : The development of new, highly active, and selective catalysts is a continuous goal. For fluoroaromatic synthesis, research into more efficient catalysts, including organocatalysts or non-noble metal catalysts, could reduce the reliance on harsh reaction conditions and expensive reagents. cas.cn

TechnologyPrinciplePotential Advantages for this compound Production
Flow ChemistryContinuous processing in small channels/tubes. rsc.orgEnhanced safety, better temperature control, easier scale-up, improved yield and purity. acs.org
MechanochemistryUsing mechanical energy to drive reactions. tandfonline.comSolvent-free conditions, reduced energy consumption, potential for novel reactivity. tandfonline.comresearchgate.net
ElectrosynthesisUsing electricity to drive redox reactions. groenvermogennl.orgAvoids stoichiometric chemical oxidants/reductants, potential for lower carbon footprint. rsc.org
Advanced CatalysisDeveloping more active and selective catalysts. cas.cnMilder reaction conditions (lower temperature/pressure), higher atom economy, fewer by-products.

Future Research Directions for Pentafluoroethoxybenzene

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic methods is paramount for the widespread application of pentafluoroethoxybenzene and its derivatives. While traditional methods exist, future research will likely focus on more sustainable and atom-economical approaches.

A promising avenue lies in the advancement of visible-light photoredox catalysis. elsevierpure.commdpi.com This technique offers a green and efficient means of forging carbon-fluorine and carbon-oxygen bonds under mild conditions. Recent studies have demonstrated the use of photoredox catalysis for the introduction of various fluoroalkyl groups into organic molecules. elsevierpure.com Future work could focus on optimizing photocatalytic systems specifically for the synthesis of this compound, exploring new photocatalysts, and expanding the substrate scope to include a wider range of aromatic precursors.

Another area of interest is the development of novel fluorinating reagents. The synthesis of polyfluoroalkyl aryl ethers has traditionally required metal catalysts or harsh reaction conditions. figshare.com Research into new reagents that can deliver the pentafluoroethoxy group under milder conditions would be a significant advancement. This could involve the design of hypervalent iodine reagents or other electrophilic sources of the C2F5O moiety.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms underpinning the synthesis and reactivity of this compound is crucial for the rational design of new synthetic methods and applications. Future research in this area will likely employ a combination of experimental and computational techniques.

Detailed kinetic studies of existing and newly developed synthetic routes will provide valuable insights into the rate-determining steps and the influence of various reaction parameters. researchgate.net Techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) can provide real-time information about the formation of intermediates and byproducts.

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in elucidating reaction pathways and transition states. nih.gov DFT calculations can be used to model the electronic structure of reactants, intermediates, and products, providing a deeper understanding of the factors that control reactivity and selectivity. nih.gov For instance, computational studies can help to rationalize the regioselectivity observed in the functionalization of the aromatic ring of this compound.

Isotopic labeling studies can also be employed to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. By combining these advanced techniques, researchers can build a comprehensive picture of the chemical transformations involving this compound.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of novel this compound derivatives with tailored properties can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. sbpdiscovery.orgnih.gov These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the efficiency of the discovery process.

Combinatorial chemistry involves the systematic and repetitive covalent linkage of a set of "building blocks" to generate a large and diverse library of molecules. youtube.com In the context of this compound, this could involve reacting a common this compound core with a variety of different reagents to introduce diverse functional groups onto the aromatic ring. Solid-phase synthesis techniques can be particularly useful for the efficient creation and purification of these compound libraries. youtube.com

Once synthesized, these libraries can be subjected to high-throughput screening to identify "hits" with desired biological or material properties. sbpdiscovery.org For example, libraries of this compound derivatives could be screened for their efficacy as potential pharmaceuticals or agrochemicals. worktribe.com Techniques such as fluorescence-based assays or mass spectrometry can be used to rapidly assess the activity of thousands of compounds. acs.orgresearchgate.net

The data generated from HTS campaigns can then be used to establish structure-activity relationships (SAR), providing valuable information for the design of next-generation derivatives with improved properties.

Enhanced Computational Modeling for Predictive Research

Computational modeling is a powerful tool for accelerating research by predicting the properties and behavior of molecules before they are synthesized in the lab. Future research on this compound will benefit from the application of enhanced computational methods to guide experimental work.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of this compound derivatives. nih.gov These models use statistical methods to correlate the structural features of molecules with their observed activities or properties. By training these models on existing data, researchers can predict the characteristics of novel, unsynthesized compounds.

Molecular docking simulations can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a biological target, such as an enzyme or receptor. nih.gov This information is invaluable for the rational design of new drug candidates.

Advanced computational methods, such as machine learning and artificial intelligence, are also poised to revolutionize predictive research in this area. nih.gov These techniques can analyze large datasets to identify complex patterns and relationships that may not be apparent through traditional methods, leading to more accurate predictions and the discovery of novel chemical space.

Interdisciplinary Approaches to Environmental and Materials Science Challenges

The unique properties of organofluorine compounds suggest that this compound and its derivatives could find applications in addressing challenges in environmental and materials science. nih.govwikipedia.org An interdisciplinary approach, combining expertise from chemistry, biology, and engineering, will be essential to realize this potential.

In materials science, the incorporation of the pentafluoroethoxy group can impart desirable properties such as thermal stability, chemical resistance, and unique electronic characteristics. nbinno.com Future research could explore the use of this compound as a building block for the synthesis of novel polymers, liquid crystals, and other functional materials. researchgate.net For example, fluorinated ethers are being investigated for use as solvents in high-performance lithium metal batteries. rsc.org

From an environmental perspective, it is important to understand the fate and potential impact of this compound in the environment. Organofluorine compounds can be persistent and may bioaccumulate. wikipedia.org Research into the biodegradability of this compound and the development of potential remediation strategies will be crucial. northwestern.edu This could involve investigating microbial pathways for the degradation of fluorinated aromatic compounds or developing advanced oxidation processes for their removal from contaminated water sources. The development of analytical methods for the detection and quantification of this compound in environmental samples will also be an important area of research. perkinelmer.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.